1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a quinoline moiety attached to a dihydroquinoline ring via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone typically involves the following steps:
Formation of the Dihydroquinoline Ring: The dihydroquinoline ring can be synthesized through the reduction of quinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Thioether Formation: The thioether linkage is formed by reacting the dihydroquinoline derivative with a quinoline-2-thiol in the presence of a base such as potassium carbonate or sodium hydride.
Final Coupling: The final coupling step involves the reaction of the thioether intermediate with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core structure.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Biology: It serves as a probe in chemical biology studies to understand its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Quinoline: A basic structure similar to the compound but lacks the dihydroquinoline and thioether linkage.
Dihydroquinoline: Similar to the compound but without the quinoline moiety.
Quinoline-2-thiol: Contains the quinoline moiety with a thiol group but lacks the dihydroquinoline ring.
Uniqueness: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone is unique due to its combined structural features of both quinoline and dihydroquinoline rings linked via a thioether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-quinolin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-13-5-8-16-7-2-4-10-18(16)22)14-24-19-12-11-15-6-1-3-9-17(15)21-19/h1-4,6-7,9-12H,5,8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZUYBVBHUMJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.